molecular formula C48H96O23 B1141582 oleic acid, monoester with decaglycerol CAS No. 79665-93-3

oleic acid, monoester with decaglycerol

Cat. No.: B1141582
CAS No.: 79665-93-3
M. Wt: 1041.3 g/mol
InChI Key: WAUUDKUDZJXSKC-SVMKZPJVSA-N
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Description

Oleic acid, monoester with decaglycerol, is a compound formed by the esterification of oleic acid with decaglycerol. This compound is known for its emulsifying properties and is commonly used in various industrial and cosmetic applications. It is a type of polyglycerol ester, which is valued for its ability to stabilize emulsions and improve the texture of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oleic acid, monoester with decaglycerol, typically involves the esterification reaction between oleic acid and decaglycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The process involves heating the reactants to a temperature of around 150°C for several hours to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound, follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Oleic acid, monoester with decaglycerol, can undergo various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of peroxides and other oxidation products.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed, resulting in the formation of oleic acid and decaglycerol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, which can be catalyzed by acids or bases.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products Formed:

    Oxidation: Peroxides and other oxidation products.

    Hydrolysis: Oleic acid and decaglycerol.

    Transesterification: New esters formed by the exchange of the ester group with another alcohol.

Scientific Research Applications

Oleic acid, monoester with decaglycerol, has a wide range of applications in scientific research, including:

    Chemistry: Used as an emulsifying agent in various chemical formulations.

    Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

    Industry: Widely used in the cosmetic industry to improve the texture and stability of creams and lotions. It is also used in the food industry as an emulsifier in various products.

Mechanism of Action

The mechanism of action of oleic acid, monoester with decaglycerol, primarily involves its ability to stabilize emulsions. The compound reduces the surface tension between oil and water phases, allowing them to mix more easily and form stable emulsions. This property is particularly useful in cosmetic and pharmaceutical formulations where stable emulsions are required.

Comparison with Similar Compounds

  • Polyglycerol-2 triisostearate
  • Polyglycerol-10 diisostearate
  • Triglycerol monostearate
  • Polyglycerol-6 stearate
  • Polyglycerol-4 stearate
  • Polyglycerol-8 oleate
  • Polyglycerol-10 distearate

Uniqueness: Oleic acid, monoester with decaglycerol, is unique due to its specific combination of oleic acid and decaglycerol, which imparts distinct emulsifying properties. Compared to other polyglycerol esters, it offers a balance of hydrophilic and lipophilic characteristics, making it particularly effective in stabilizing emulsions in a variety of applications.

Biological Activity

Oleic acid, monoester with decaglycerol (also referred to as decaglycerol oleate), is a compound formed by the esterification of oleic acid, a monounsaturated fatty acid, with decaglycerol, a polyol consisting of ten glycerol units. This compound has garnered attention in various fields, including biochemistry, pharmacology, and food sciences, due to its unique biological activities and potential applications.

Chemical Structure and Properties

Oleic acid (C18:1) is characterized by its long hydrocarbon chain and a single double bond at the ninth carbon. When esterified with decaglycerol, the resulting structure enhances its emulsifying properties and solubility in both aqueous and lipid environments. This makes it particularly useful in formulations for pharmaceuticals and cosmetics.

1. Cellular Functions

Oleic acid plays a crucial role in cellular metabolism. As an energy source, it is involved in long-term energy storage within cells. In cell culture systems, particularly those involving Chinese Hamster Ovary (CHO) cells, oleic acid has been shown to enhance cell growth and productivity by serving as an essential supplement in serum-free media . The presence of oleic acid influences membrane fluidity and integrity, which are vital for optimal cell function.

2. Anti-Inflammatory Effects

Research indicates that oleic acid exhibits anti-inflammatory properties. It has been associated with the modulation of inflammatory pathways and reduction of pro-inflammatory cytokines. For instance, studies have demonstrated that oleic acid can reduce inflammation in various models of disease, including diabetic retinopathy . Its role in regulating inflammation is attributed to its ability to influence lipid metabolism and cellular signaling pathways.

3. Antioxidant Activity

Oleic acid possesses antioxidant properties that help mitigate oxidative stress within cells. This activity is particularly relevant in the context of cardiovascular health and neuroprotection . The antioxidant effects are believed to stem from its ability to modulate cellular signaling pathways that govern oxidative stress responses.

4. Effects on Lipid Metabolism

Oleic acid is known to influence lipid metabolism significantly. It promotes the synthesis of monounsaturated fatty acids while inhibiting the production of saturated fatty acids. This shift in fatty acid composition can lead to improved insulin sensitivity and reduced risk of metabolic disorders . Additionally, oleic acid's interaction with stearoyl-CoA desaturase 1 (SCD1) plays a pivotal role in maintaining lipid homeostasis.

Table 1: Summary of Biological Activities of Oleic Acid

Activity Mechanism References
Cell Growth EnhancementImproves membrane fluidity; energy storage
Anti-InflammatoryModulates inflammatory cytokines
AntioxidantReduces oxidative stress
Lipid Metabolism RegulationEnhances MUFA synthesis; improves insulin sensitivity

Clinical Implications

The biological activities of oleic acid monoester with decaglycerol suggest potential therapeutic applications:

  • Cardiovascular Health: Its ability to lower inflammation and improve lipid profiles makes it a candidate for dietary interventions aimed at reducing cardiovascular disease risk.
  • Diabetes Management: Oleic acid's role in enhancing insulin sensitivity positions it as a potential adjunct therapy for type 2 diabetes management.
  • Neuroprotection: Given its antioxidant properties and involvement in brain lipid metabolism, oleic acid may have implications in neurodegenerative disease prevention.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for oleic acid, monoester with decaglycerol, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via esterification of oleic acid with decaglycerol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) at elevated temperatures (120–160°C). Reaction efficiency depends on molar ratios, temperature control, and catalyst concentration . To ensure purity, post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or molecular distillation is recommended. Analytical techniques like HPLC (C18 reverse-phase columns) and FT-IR (monitoring ester carbonyl peaks at ~1740 cm⁻¹) validate purity and structural integrity. Note that byproducts (di- or tri-esters) may form; tandem mass spectrometry (MS/MS) can distinguish these isomers .

Q. How can the emulsifying efficiency of this compound be systematically evaluated in lipid-based formulations?

  • Methodological Answer : Emulsifying capacity is assessed using interfacial tension measurements (e.g., pendant drop tensiometry) and emulsion stability tests. Prepare oil-in-water (O/W) emulsions with fixed ratios of the compound (1–5% w/w), oil phase (e.g., medium-chain triglycerides), and aqueous phase. Centrifugation (3000 rpm, 30 min) and particle size analysis (dynamic light scattering) quantify stability. For comparative studies, use polarized light microscopy to observe phase separation. Critical micelle concentration (CMC) determination via conductivity or fluorescence probing (pyrene assay) provides insights into surfactant behavior .

Advanced Research Questions

Q. How does batch-to-batch variability in esterification degree impact experimental reproducibility, and how can this be addressed?

  • Methodological Answer : Variability arises from incomplete esterification or side reactions during synthesis. To mitigate this:

  • Analytical Strategies : Use quantitative ¹³C NMR to assess esterification degree by integrating glycerol backbone (60–70 ppm) and oleate carbonyl (170–175 ppm) signals .
  • Statistical Quality Control : Implement multivariate analysis (e.g., PCA) of multiple batches using HPLC-MS datasets to identify outlier batches.
  • Standardization : Pre-screen batches via thin-layer chromatography (TLC; hexane:ethyl acetate 7:3) and reject those with Rf values deviating >5% from the reference standard .

Q. What experimental frameworks are suitable for studying the interaction of this compound with microbial membranes in probiotic systems?

  • Methodological Answer : Design co-culture experiments with Lactobacillus or Bifidobacterium strains:

  • Exposure Studies : Incubate bacteria with 0.1–1.0% (w/v) compound in MRS broth. Monitor growth kinetics (OD₆₀₀) and membrane integrity via LIVE/DEAD staining (SYTO 9/propidium iodide) .
  • Immunomodulatory Assays : Measure cytokine secretion (IL-10, IL-12) in peripheral blood mononuclear cells (PBMCs) co-cultured with treated bacteria using ELISA. Compare results with control emulsions (e.g., decaglycerol mono-stearate) to isolate oleate-specific effects .
  • Lipidomics : Extract bacterial membrane lipids and analyze via LC-MS/MS to detect incorporation of oleate residues, which may alter membrane fluidity .

Q. How do structural variations in polyglycerol esters (e.g., chain length, unsaturation) influence their antioxidant activity in vitro?

  • Methodological Answer : Conduct comparative studies using:

  • DPPH Assay : Dissolve compounds in ethanol (0.1–1.0 mM) and measure radical scavenging at 517 nm. Normalize activity to Trolox equivalents.
  • Lipid Peroxidation Models : Induce oxidation in linoleic acid emulsions (37°C, Fe²⁺/H₂O₂) and quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay.
  • Molecular Dynamics Simulations : Model interactions between oleate’s unsaturated chain and lipid peroxidation intermediates (e.g., peroxyl radicals) to explain enhanced activity vs. saturated analogs .

Q. Contradiction Resolution & Data Analysis

Q. Conflicting studies report divergent emulsification efficiencies. How can experimental design resolve these discrepancies?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Substrate Purity : Standardize starting materials (e.g., ≥95% decaglycerol by HPLC).
  • Environmental Conditions : Control temperature (25°C vs. 40°C) and ionic strength (0.1 M PBS vs. deionized water) during emulsification.
  • Analytical Endpoints : Use multiple metrics (e.g., droplet size, ζ-potential, creaming index) rather than single parameters. Meta-analysis of published data with standardized normalization (e.g., efficiency per mole of surfactant) can reconcile contradictions .

Properties

CAS No.

79665-93-3

Molecular Formula

C48H96O23

Molecular Weight

1041.3 g/mol

IUPAC Name

3-[3-[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C30H62O21.C18H34O2/c31-1-21(33)3-43-5-23(35)7-45-9-25(37)11-47-13-27(39)15-49-17-29(41)19-51-20-30(42)18-50-16-28(40)14-48-12-26(38)10-46-8-24(36)6-44-4-22(34)2-32;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h21-42H,1-20H2;9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9-

InChI Key

WAUUDKUDZJXSKC-SVMKZPJVSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O)O)O)O

Synonyms

oleic acid, monoester with decaglycerol; POLYGLYCERYL-10 OLEATE; Decaglyceryl monooleate; Einecs 279-230-0; Decaglycerin monooleate

Origin of Product

United States

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